4-Bromo-2-(1,3-dimethylbenzimidazol-3-ium-2-yl)phenol;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(1,3-dimethylbenzimidazol-3-ium-2-yl)phenol;chloride is a chemical compound with the molecular formula C15H15BrN2O This compound is known for its unique structure, which includes a bromine atom, a benzimidazole ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(1,3-dimethylbenzimidazol-3-ium-2-yl)phenol;chloride typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 1,3-dimethylbenzimidazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(1,3-dimethylbenzimidazol-3-ium-2-yl)phenol;chloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated phenol derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
4-Bromo-2-(1,3-dimethylbenzimidazol-3-ium-2-yl)phenol;chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(1,3-dimethylbenzimidazol-3-ium-2-yl)phenol;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The benzimidazole ring is known to interact with DNA and proteins, potentially leading to various biological effects. The bromine atom and phenol group also contribute to the compound’s reactivity and ability to form hydrogen bonds .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-hydroxybenzaldehyde: Shares the bromine and phenol groups but lacks the benzimidazole ring.
1,3-Dimethylbenzimidazole: Contains the benzimidazole ring but lacks the bromine and phenol groups.
4-Bromo-2,1,3-benzothiadiazole: Similar in structure but contains a thiadiazole ring instead of a benzimidazole ring.
Uniqueness
4-Bromo-2-(1,3-dimethylbenzimidazol-3-ium-2-yl)phenol;chloride is unique due to the combination of its bromine atom, benzimidazole ring, and phenol group. This unique structure imparts specific chemical and biological properties that make it valuable in various research applications .
Properties
IUPAC Name |
4-bromo-2-(1,3-dimethylbenzimidazol-3-ium-2-yl)phenol;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O.ClH/c1-17-12-5-3-4-6-13(12)18(2)15(17)11-9-10(16)7-8-14(11)19;/h3-9H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWRNCGXWVXRBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2[N+](=C1C3=C(C=CC(=C3)Br)O)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.